

Spectroscopic Profile of Sodium Camphorsulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium camphorsulfonate*

Cat. No.: *B146221*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **sodium camphorsulfonate**, a compound utilized in both pharmaceutical formulations and as a chiral resolving agent in organic synthesis. This document presents available data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a summary of quantitative data in structured tables. Due to the limited availability of public data for the sodium salt, this guide primarily utilizes data from its corresponding free acid, (\pm) -10-camphorsulfonic acid, which serves as a close proxy for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **sodium camphorsulfonate**. The following sections detail the proton (^1H) and carbon-13 (^{13}C) NMR data.

^1H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.

Table 1: ^1H NMR Spectroscopic Data for (\pm) -10-Camphorsulfonic Acid in DMSO-d_6

Chemical Shift (ppm)	Assignment	Notes
10.48	Sulfonic Acid OH	Broad singlet, exchangeable with D ₂ O
3.02	CH ₂ SO ₃ H	Doublet, J = 14.8 Hz
2.58	CH ₂ SO ₃ H	Doublet, J = 14.8 Hz
2.56	CH ₂	Multiplet
2.27	CH	Multiplet
1.98	CH ₂	Multiplet
1.89	CH ₂	Multiplet
1.85	CH ₂	Multiplet
1.37	CH ₂	Multiplet
1.32	CH ₂	Multiplet
1.04	CH ₃	Singlet
0.76	CH ₃	Singlet

Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[\[1\]](#)

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. While a complete peak list for **sodium camphorsulfonate** is not readily available in the public domain, Table 2 presents the ¹³C NMR data for a closely related derivative, (1R, 4S)-camphorsulfonic acid chloride, which provides insight into the expected chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for (1R, 4S)-Camphorsulfonic Acid Chloride in CDCl₃

Chemical Shift (ppm)	Assignment
212.7	C=O
64.3	CH ₂
59.7	Cq
48.2	Cq
42.8	CH
42.3	CH ₂
26.9	CH ₂
25.3	CH ₂
19.8	CH ₃
19.7	CH ₃

Data sourced from the Royal Society of Chemistry supplementary information.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Camphorsulfonic Acid

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3450	O-H (sulfonic acid)	Stretching
~2960	C-H (alkane)	Stretching
~1740	C=O (ketone)	Stretching
~1170	S=O (sulfonate)	Asymmetric Stretch
~1040	S=O (sulfonate)	Symmetric Stretch

Characteristic wavenumbers are estimated from spectra available for camphorsulfonic acid and related sulfonated compounds.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.[\[5\]](#)

Table 4: Mass Spectrometry Data for (\pm)-10-Camphorsulfonic Acid

m/z	Relative Intensity (%)	Putative Fragment
232	1.7	$[M]^+$
151	66.1	$[M - SO_3H]^+$
123	38.7	
109	100.0	
93	24.2	
81	53.1	
67	28.4	
55	15.7	
41	27.6	

Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[\[6\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. For **sodium**

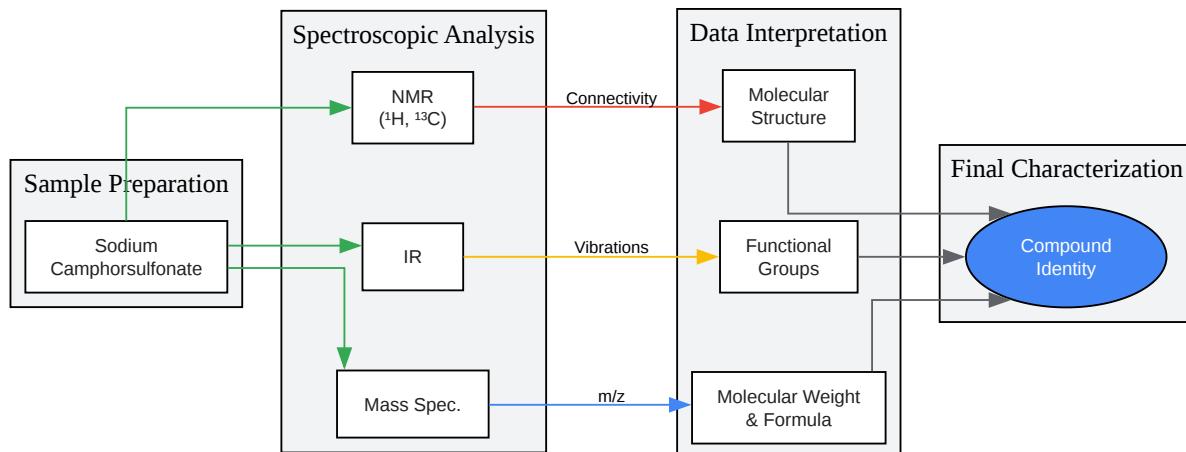
camphorsulfonate, D₂O or DMSO-d₆ are suitable solvents.

- Instrumentation: Acquire the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)


- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with the

addition of a small amount of a volatile acid (e.g., formic acid) or base to promote ionization.

- Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For **sodium camphorsulfonate**, negative ion mode would detect the camphorsulfonate anion $[M\text{-Na}]^-$, while positive ion mode would detect the sodium adduct $[M\text{+Na}]^+$.
- Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **sodium camphorsulfonate**.

[Click to download full resolution via product page](#)

A typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Sodium Camphorsulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146221#spectroscopic-data-nmr-ir-ms-of-sodium-camphorsulfonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com